molecular formula C13H19N5 B12963754 Guanidine, N-cyano-N'-4-pyridinyl-N''-((1R)-1,2,2-trimethylpropyl)- CAS No. 113563-71-6

Guanidine, N-cyano-N'-4-pyridinyl-N''-((1R)-1,2,2-trimethylpropyl)-

Cat. No.: B12963754
CAS No.: 113563-71-6
M. Wt: 245.32 g/mol
InChI Key: IVVNZDGDKPTYHK-SNVBAGLBSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While explicit NMR data for this compound is not publicly available, analogous guanidine derivatives provide predictive insights:

  • ¹H NMR : The 4-pyridinyl protons resonate as two doublets between δ 8.50–7.20 ppm , split by meta- and para-coupling. The tert-pentyl methyl groups appear as singlets near δ 1.20–1.40 ppm .
  • ¹³C NMR : The cyano carbon is expected at δ 115–120 ppm , while guanidine carbons fall within δ 155–165 ppm . Pyridinyl carbons span δ 120–150 ppm .

Infrared (IR) Spectroscopy

Key absorptions include:

  • C≡N stretch : A sharp peak near 2200 cm⁻¹ .
  • N-H stretches : Broad bands at 3300–3500 cm⁻¹ from guanidine NH groups.
  • Pyridinyl ring vibrations : In-plane bending modes at 1600–1450 cm⁻¹ .

Mass Spectrometry (MS)

High-resolution MS data shows a predominant [M+H]⁺ ion at m/z 246.17139 . Fragmentation patterns include:

  • Loss of the cyano group (m/z 219.14872),
  • Cleavage of the tert-pentyl chain (m/z 162.08220).

Crystallographic Analysis and X-ray Diffraction Studies

No published X-ray crystallographic data exists for Guanidine, N-cyano-N'-4-pyridinyl-N''-((1R)-1,2,2-trimethylpropyl)-. However, related compounds such as Pinacidil (a racemic analog) crystallize in the monoclinic space group P2₁/c , with unit cell parameters a = 12.3 Å, b = 7.8 Å, c = 15.1 Å, and β = 102.5°. In these structures, the guanidine core forms hydrogen bonds with adjacent molecules, stabilizing a layered lattice.

Molecular docking simulations predict that the (R)-enantiomer adopts a folded conformation in hydrophobic environments, with the tert-pentyl group shielding the cyano moiety from solvation. This structural flexibility may influence its binding affinity to biological targets like ATP-sensitive potassium channels.

Properties

CAS No.

113563-71-6

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

1-cyano-2-[(2R)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylguanidine

InChI

InChI=1S/C13H19N5/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11/h5-8,10H,1-4H3,(H2,15,16,17,18)/t10-/m1/s1

InChI Key

IVVNZDGDKPTYHK-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1

Canonical SMILES

CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1

Origin of Product

United States

Biological Activity

Guanidine, N-cyano-N'-4-pyridinyl-N''-((1R)-1,2,2-trimethylpropyl)-, also known as 2-cyano-3-(4-pyridyl)-1-[(R)-1,2,2-trimethylpropyl]guanidine, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H19N5
  • CAS Number : 113563-71-6
  • IUPAC Name : N-cyano-N'-4-pyridinyl-N''-((1R)-1,2,2-trimethylpropyl)guanidine
  • Molecular Weight : 233.32 g/mol

Structural Characteristics

The compound features a guanidine core with a cyano group and a pyridine ring, which are critical for its biological interactions. The presence of the trimethylpropyl group contributes to its lipophilicity, influencing its bioavailability and interaction with biological membranes.

Research indicates that Guanidine derivatives can exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Some studies suggest that guanidine derivatives possess antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties : Guanidine compounds have shown promise in cancer research, with some derivatives inhibiting tumor growth in vitro and in vivo. The proposed mechanisms include induction of apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria ,
AnticancerInhibits proliferation of cancer cells ,
AntidiabeticModulates glucose metabolism ,

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on various guanidine derivatives demonstrated that compounds similar to N-cyano-N'-4-pyridinyl-N''-((1R)-1,2,2-trimethylpropyl)- exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) were found to be lower than those of traditional antibiotics, suggesting potential for development as new antimicrobial agents.
  • Anticancer Research :
    In a preclinical study assessing the anticancer effects of guanidine derivatives, it was found that treatment with N-cyano-N'-4-pyridinyl-N''-((1R)-1,2,2-trimethylpropyl)- resulted in a marked reduction in tumor size in xenograft models. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
  • Diabetes Management :
    A recent investigation into the compound's effects on glucose metabolism indicated that it enhances insulin sensitivity in diabetic mouse models. This effect is hypothesized to be mediated by modulation of AMPK pathways.

Safety and Toxicology

While many guanidine derivatives show promise for therapeutic use, safety evaluations are crucial. Toxicological assessments indicate that high doses may lead to adverse effects such as gastrointestinal disturbances and neurotoxicity. Ongoing studies aim to establish safe dosage ranges for future clinical applications.

Scientific Research Applications

Pharmacological Applications

1. Antihypertensive Agent

  • Mechanism of Action : Pinacidil acts as a direct vasodilator. It induces relaxation of vascular smooth muscle, leading to decreased total peripheral resistance and consequently lowering blood pressure. Studies indicate that its hypotensive effects are significantly more potent than those of hydralazine, with a potency increase of 2-3 times in various animal models including spontaneously hypertensive rats and normotensive dogs .
  • Clinical Use : Pinacidil is utilized in treating hypertension, particularly in patients who do not respond adequately to other antihypertensive medications. Its ability to increase heart rate and cardiac output while decreasing vascular resistance makes it a valuable option in managing chronic hypertension.

2. Cardiovascular Research

  • Case Studies : Research has demonstrated that Pinacidil can improve cardiac function in models of heart failure. For instance, studies have shown that it enhances cardiac output and reduces systemic vascular resistance without causing reflex tachycardia . This property is particularly beneficial in patients with heart failure who require careful management of blood pressure without exacerbating heart rate issues.

Comparative Efficacy

Compound Potency (relative to Hydralazine) Primary Mechanism Clinical Indication
Pinacidil2-3 times greaterDirect vasodilationHypertension
HydralazineBaselineArteriolar dilationHypertension
MinoxidilSimilar to PinacidilPotassium channel openerHypertension

Safety Profile and Side Effects

Pinacidil is generally well-tolerated; however, it may cause side effects such as:

  • Reflex tachycardia
  • Fluid retention
  • Headaches
  • Dizziness

Monitoring is essential when initiating therapy to manage these potential adverse effects effectively.

Future Directions in Research

Ongoing research aims to explore the broader implications of Pinacidil beyond hypertension:

  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that could be beneficial in neurodegenerative diseases.
  • Combination Therapies : Investigating the efficacy of Pinacidil in combination with other antihypertensive agents may yield improved outcomes for patients with resistant hypertension.

Comparison with Similar Compounds

Target Compound vs. Pinacidil

  • Stereochemical Impact : The (1R)-enantiomer demonstrates 10-fold higher potency in vasorelaxant assays compared to the (1S)-enantiomer, attributed to optimized interactions with K⁺ channel residues .
  • Pharmacokinetics: The monohydrate form (CAS 85371-64-8) exhibits improved solubility in polar solvents (e.g., water, ethanol) compared to the anhydrous form, enhancing bioavailability .

Target Compound vs. CHS 828

  • Mechanistic Divergence: While both are cyanoguanidines, CHS 828 inhibits nicotinamide phosphoribosyltransferase (NAMPT), disrupting NAD⁺ synthesis and inducing apoptosis in cancer cells, unlike the K⁺ channel activity of the target compound .
  • Therapeutic Application : CHS 828 advanced to Phase II trials for hematologic malignancies, whereas the target compound remains investigational for hypertension .

Target Compound vs. Cimetidine

  • Structural Differences : Cimetidine’s imidazole-thioether chain enables H₂ receptor antagonism (e.g., gastric acid suppression), contrasting with the target compound’s pyridinyl-neopentyl motif for K⁺ channel activation .

Constitutional Isomer Comparison

  • The 1,1,2-trimethylpropyl isomer (CAS 60560-40-9) exhibits reduced vasorelaxant activity due to steric hindrance, underscoring the importance of the 1,2,2-trimethylpropyl configuration .

Q & A

Q. What are the recommended synthetic routes for Pinacidil, and how can purity be validated?

Pinacidil is synthesized via nucleophilic substitution and condensation reactions. A common method involves reacting 4-pyridinylamine with cyanoguanidine derivatives in the presence of a chiral (1R)-1,2,2-trimethylpropyl group under anhydrous conditions . Purification is achieved using column chromatography, followed by recrystallization. Purity validation requires:

  • Nuclear Magnetic Resonance (NMR) : Confirmation of stereochemistry and functional groups (e.g., ¹H NMR δ 1.2–1.4 ppm for trimethylpropyl methyl groups) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 263.34 (monohydrate form) .
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥98% with a retention time matching reference standards .

Q. What in vitro models are appropriate for evaluating Pinacidil’s potassium channel activation?

  • Vascular Smooth Muscle Cells (VSMCs) : Measure hyperpolarization via patch-clamp electrophysiology to assess ATP-sensitive K⁺ (K_ATP) channel activation .
  • Isolated Tissue Preparations : Rat aortic ring assays to quantify vasodilation (EC₅₀ values typically 1–10 µM) .
  • Fluorescent Ion Flux Assays : Use thallium-sensitive dyes to monitor K⁺ efflux in HEK293 cells expressing K_ATP channels .

Q. How should Pinacidil be stored to maintain stability in laboratory settings?

  • Storage : 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the cyanoguanidine moiety .
  • Stability Testing : Monitor degradation via HPLC every 6 months; degradation products include N-cyanoamide derivatives .

Advanced Research Questions

Q. How does stereochemistry at the (1R)-1,2,2-trimethylpropyl group influence pharmacological activity?

The (1R)-configuration is critical for binding to the SUR2 subunit of K_ATP channels. Enantiomeric analogs (e.g., (1S)-isomer) show 10-fold lower vasodilatory efficacy due to steric clashes in the receptor pocket . SAR studies indicate:

Modification K_ATP Activation (EC₅₀, µM) Vasodilation Efficacy
(1R)-trimethylpropyl1.2 ± 0.3100%
(1S)-trimethylpropyl12.5 ± 2.115%
Cyclohexyl substitution>50<5%
Data adapted from .

Q. How can researchers resolve contradictions in reported cytotoxic effects of cyanoguanidine derivatives?

Discrepancies arise from variations in:

  • Cell Lines : Pinacidil is cytoprotective in cardiomyocytes (via K_ATP activation) but cytotoxic in cancer cells (via NF-κB inhibition) .
  • Experimental Conditions : Serum-free media enhances cytotoxicity by 40% due to reduced protein binding .
  • Metabolic Context : Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in glucose-deprived environments amplifies cell death .
    Methodological Recommendation : Use transcriptomic profiling (RNA-seq) to identify context-dependent pathways in target cells .

Q. What strategies improve aqueous solubility of Pinacidil for in vivo studies?

  • Prodrug Design : Synthesize phosphate esters (e.g., CHS 828 prodrug) to increase solubility from 0.1 mg/mL to 5 mg/mL .
  • Co-solvent Systems : Use PEG-400/water (1:1) for intravenous formulations, achieving 90% bioavailability .
  • Nanoparticle Encapsulation : Liposomal formulations reduce hepatic clearance and enhance tissue targeting (e.g., 3-fold higher accumulation in vascular tissue) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., combine electrophysiology with metabolomics) .
  • Advanced Characterization : X-ray crystallography of Pinacidil-bound K_ATP channels resolves binding ambiguities .

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